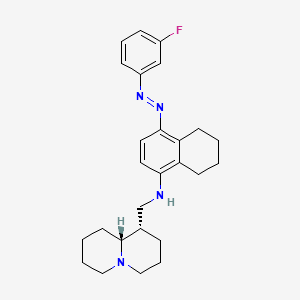
2H-Quinolizine-1-methanamine, N-(4-((3-fluorophenyl)azo)-5,6,7,8-tetrahydro-1-naphthalenyl)octahydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Quinolizine-1-methanamine, N-(4-((3-fluorophenyl)azo)-5,6,7,8-tetrahydro-1-naphthalenyl)octahydro- is a complex organic compound that belongs to the class of quinolizines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Quinolizine-1-methanamine, N-(4-((3-fluorophenyl)azo)-5,6,7,8-tetrahydro-1-naphthalenyl)octahydro- typically involves multi-step organic reactions. The process may start with the preparation of the quinolizine core, followed by the introduction of the methanamine group and the azo linkage with the fluorophenyl and tetrahydronaphthalenyl moieties. Common reagents used in these reactions include reducing agents, oxidizing agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2H-Quinolizine-1-methanamine, N-(4-((3-fluorophenyl)azo)-5,6,7,8-tetrahydro-1-naphthalenyl)octahydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolizine derivatives with different oxidation states.
Reduction: Reduction reactions can modify the azo group, potentially converting it to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizine N-oxides, while reduction may produce amine derivatives.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may find applications in the development of new materials with unique properties.
作用機序
The mechanism of action of 2H-Quinolizine-1-methanamine, N-(4-((3-fluorophenyl)azo)-5,6,7,8-tetrahydro-1-naphthalenyl)octahydro- would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects may be mediated through binding to these targets, altering their activity and leading to downstream effects.
類似化合物との比較
Similar Compounds
Similar compounds to 2H-Quinolizine-1-methanamine, N-(4-((3-fluorophenyl)azo)-5,6,7,8-tetrahydro-1-naphthalenyl)octahydro- include other quinolizine derivatives with different substituents and functional groups. Examples include:
- 2H-Quinolizine-1-methanamine derivatives with different azo linkages.
- Quinolizine compounds with varying degrees of hydrogenation and substitution patterns.
Uniqueness
The uniqueness of 2H-Quinolizine-1-methanamine, N-(4-((3-fluorophenyl)azo)-5,6,7,8-tetrahydro-1-naphthalenyl)octahydro- lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical properties.
特性
CAS番号 |
150359-11-8 |
|---|---|
分子式 |
C26H33FN4 |
分子量 |
420.6 g/mol |
IUPAC名 |
N-[[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl]-4-[(3-fluorophenyl)diazenyl]-5,6,7,8-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C26H33FN4/c27-20-8-5-9-21(17-20)29-30-25-14-13-24(22-10-1-2-11-23(22)25)28-18-19-7-6-16-31-15-4-3-12-26(19)31/h5,8-9,13-14,17,19,26,28H,1-4,6-7,10-12,15-16,18H2/t19-,26+/m0/s1 |
InChIキー |
JMHXRSDTVQHVNN-AFMDSPMNSA-N |
異性体SMILES |
C1CCN2CCC[C@H]([C@H]2C1)CNC3=C4CCCCC4=C(C=C3)N=NC5=CC(=CC=C5)F |
正規SMILES |
C1CCN2CCCC(C2C1)CNC3=C4CCCCC4=C(C=C3)N=NC5=CC(=CC=C5)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















